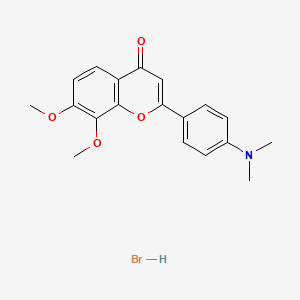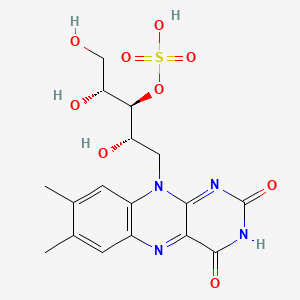
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is a common structural motif in many biologically active molecules. The presence of dimethylamino and methoxy groups further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 7,8-dimethoxy-4H-chromen-4-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromenone compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical reactivity and stability make it useful in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core and functional groups. These interactions can modulate biological pathways and lead to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one
- 4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one
- 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrochloride
Uniqueness
The hydrobromide salt form of the compound offers improved solubility and stability compared to its free base or hydrochloride counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Eigenschaften
CAS-Nummer |
1205548-03-3 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H19NO4/c1-20(2)13-7-5-12(6-8-13)17-11-15(21)14-9-10-16(22-3)19(23-4)18(14)24-17/h5-11H,1-4H3 |
InChI-Schlüssel |
MZECMKJLFNUZCR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC.Br |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC |
Synonyme |
2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














